molecular formula C2H7O2PS2 B156718 O,O-Dimethyl dithiophosphate CAS No. 756-80-9

O,O-Dimethyl dithiophosphate

Cat. No.: B156718
CAS No.: 756-80-9
M. Wt: 158.18 g/mol
InChI Key: CZGGKXNYNPJFAX-UHFFFAOYSA-N
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Description

O,O-Dimethyl dithiophosphate: is an organophosphorus compound with the molecular formula C2H7O2PS2. It is a colorless to light yellow liquid with a distinctive odor. This compound is primarily used as an intermediate in the synthesis of various organophosphorus pesticides, including insecticides and herbicides .

Mechanism of Action

Target of Action

O,O-Dimethyl dithiophosphate, also known as Dimethylphosphorodithioate, is primarily used as an intermediate in the production of various organophosphorus pesticides . The primary targets of this compound are pests such as insects, mites, and aphids that affect agricultural crops .

Mode of Action

This compound belongs to the organophosphate class of compounds. The mode of action of organophosphates involves the inhibition of the enzyme acetylcholinesterase (AChE) at nerve endings . Under normal circumstances, AChE binds to the neurotransmitter acetylcholine, breaking it down and ending the signal transmission between nerve cells. When AChE is inhibited, acetylcholine accumulates, leading to overstimulation of the nerves, which can be toxic to pests .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic system. This system is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AChE, this compound disrupts this pathway, leading to an overstimulation of the nerves .

Pharmacokinetics

It may be metabolized in the liver and excreted through the kidneys . Its bioavailability would depend on the route of exposure and the specific properties of the compound.

Result of Action

The result of this compound’s action is the overstimulation of the nervous system in targeted pests, leading to their death . This makes it an effective ingredient in pesticides.

Biochemical Analysis

Biochemical Properties

O,O-Dimethyl dithiophosphate participates in biochemical reactions primarily as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve function . By inhibiting acetylcholinesterase, this compound disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in synaptic clefts. This accumulation results in continuous nerve signal transmission, causing overstimulation of muscles and glands . Additionally, this compound interacts with other enzymes and proteins involved in oxidative stress responses, potentially leading to cellular damage .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibition of acetylcholinesterase leads to excessive acetylcholine levels, which can cause continuous stimulation of cholinergic receptors on cell surfaces . This overstimulation can result in muscle twitching, respiratory distress, and other symptoms of organophosphate poisoning. Furthermore, this compound can induce oxidative stress, leading to DNA damage and apoptosis in affected cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding to the active site of acetylcholinesterase . This binding inhibits the enzyme’s activity, preventing the hydrolysis of acetylcholine. The compound’s interaction with acetylcholinesterase involves the formation of a stable phosphorylated enzyme complex, which is resistant to hydrolysis . This inhibition disrupts normal neurotransmission, leading to the toxic effects observed in organophosphate poisoning .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions but can degrade when exposed to heat, light, or moisture . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent inhibition of acetylcholinesterase, leading to prolonged toxic effects on cellular function . These effects include sustained oxidative stress, DNA damage, and apoptosis in affected cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can cause mild symptoms of acetylcholinesterase inhibition, such as muscle twitching and increased salivation . At higher doses, this compound can lead to severe toxicity, including respiratory failure, convulsions, and death . Studies have shown that the compound’s toxic effects are dose-dependent, with a clear threshold for adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as an organophosphate insecticide . The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, contributing to the compound’s overall toxicity . The metabolic pathways of this compound also involve conjugation reactions, which facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and brain, where it exerts its toxic effects . The distribution of this compound is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and organelles involved in its metabolism and detoxification . The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes for metabolic processing . Additionally, this compound may accumulate in mitochondria, contributing to oxidative stress and mitochondrial dysfunction . The compound’s localization within specific cellular compartments is crucial for understanding its biochemical and toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O-Dimethyl dithiophosphate can be synthesized through the esterification reaction between phosphorus pentasulfide and methanol. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the synthesis involves adding phosphorus pentasulfide to methanol in a reaction vessel. The mixture is stirred and heated to a temperature range of 40-45°C for about 2 hours. After the addition is complete, the reaction is continued at 50-55°C for another 2 hours. The product is then cooled to 35°C and collected .

Chemical Reactions Analysis

Types of Reactions: O,O-Dimethyl dithiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O,O-Dimethyl dithiophosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting enzyme inhibition.

    Industry: It is used in the production of pesticides and herbicides

Comparison with Similar Compounds

    O,O-Diethyl dithiophosphate: Similar in structure but with ethyl groups instead of methyl groups.

    Ammonium diethyl dithiophosphate: The ammonium salt of diethyl dithiophosphoric acid.

    Dimethyl dithiophosphoric acid: A related compound with similar chemical properties

Uniqueness: O,O-Dimethyl dithiophosphate is unique due to its specific use as an intermediate in the synthesis of various organophosphorus pesticides. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

dimethoxy-sulfanyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7O2PS2/c1-3-5(6,7)4-2/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGGKXNYNPJFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1066-97-3 (ammonium salt), 16001-68-6 (potassium salt), 26377-29-7 (hydrochloride salt), 28867-26-7 (copper(+2) salt), 34247-29-5 (hydrochloride salt dihydrate), 24311-92-0 (Cu( 1) salt)
Record name O,O-Dimethyl dithiophosphate
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DSSTOX Substance ID

DTXSID5027306
Record name O,O-Dimethyldithiophosphate
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Molecular Weight

158.18 g/mol
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CAS No.

756-80-9
Record name O,O-Dimethyl phosphorodithioate
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Record name O,O-Dimethyl dithiophosphate
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Record name Phosphorodithioic acid, O,O-dimethyl ester
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Record name O,O-Dimethyldithiophosphate
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Record name O,O-dimethyl hydrogen dithiophosphate
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Record name O,O-DIMETHYL DITHIOPHOSPHATE
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Record name O,O-DIMETHYL DITHIOPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Malathion, like other organophosphate insecticides, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. [, , ] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) after it transmits signals between nerve cells. By blocking AChE, malathion causes ACh to accumulate in the synapse, leading to overstimulation of nerve cells and ultimately disrupting normal nerve function. [, , ] This disruption manifests as a range of symptoms, including tremors, paralysis, and eventually death in insects. [, , ]

A: The molecular formula for malathion is C10H19O6PS2. Its molecular weight is 330.36 g/mol. [] While the provided abstracts do not delve into detailed spectroscopic characterization of malathion itself, one study discusses the synthesis and spectroscopic characterization (1H and 13C NMR, IR, and MS) of a related compound, O,O,O',O'-tetramethyl-S,S'-(2-N,N-dimethylamino-trimethylene)-bis-phosphonodithionate oxalate. []

A: Microorganisms play a significant role in the degradation of malathion. [, ] Studies have isolated and partially characterized bacteria from various sources, such as industrial effluents [], that can degrade malathion. While the exact mechanisms may vary depending on the microorganism and environmental conditions, these degradation processes contribute to reducing malathion persistence in the environment. [, ]

A: Yes, polarography has been investigated as a method for the determination of malathion (S-(1,2-Dicarbethoxyethyl)-O,O-Dimethyl Dithiophosphate). [] Further research is necessary to determine the sensitivity and selectivity of this method in complex matrices like food samples.

A: Research in the 1950s focused on finding replacements for DDT due to insect resistance. [] Organic phosphate insecticides, including malathion, were explored as alternatives. [] One study highlighted the use of baits and sprays containing these insecticides as a promising approach. []

ANone: While not explicitly discussed in the provided abstracts, the development of insecticide resistance is a well-known phenomenon. It's highly probable that malathion, like other insecticides, could contribute to resistance development in insect populations over time. This highlights the need for ongoing research into resistance mechanisms and alternative pest control strategies.

A: While malathion is generally considered less toxic to mammals compared to other organophosphates, studies have investigated its potential adverse effects. [, , ] Research on water buffalo (Bubalus bubalis) demonstrated that dermal exposure to malathion can inhibit cholinesterase activity in red blood cells and plasma. [] Additionally, elevated levels of certain serum enzymes, indicating potential liver damage, were observed. [] These findings underscore the need for careful handling and application of malathion to minimize exposure and potential health risks.

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